![molecular formula C9H10N6O2 B15156258 N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)
N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide features a triazolo[1,5-c]pyrimidine core with acetamido substituents, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide typically involves the cyclization of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid. This reaction forms an intermediate compound, which is then converted to the desired product through further chemical transformations . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promising results in inhibiting certain enzymes and pathways, making it a candidate for further biological studies.
Mécanisme D'action
The mechanism of action of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide involves the inhibition of specific enzymes, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the enzyme from phosphorylating its substrates, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism highlights the compound’s potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide can be compared to other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, but differing in their core structure and substituents.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These compounds also exhibit anticancer properties but have a different heterocyclic framework.
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for their antiviral and antimicrobial activities, these compounds share the triazole moiety but differ in their overall structure.
The uniqueness of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide lies in its specific substitution pattern and its potent inhibitory activity against CDK2, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H10N6O2 |
|---|---|
Poids moléculaire |
234.22 g/mol |
Nom IUPAC |
N-(5-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-7-yl)acetamide |
InChI |
InChI=1S/C9H10N6O2/c1-5(16)12-7-3-8-10-4-11-15(8)9(14-7)13-6(2)17/h3-4H,1-2H3,(H,12,16)(H,13,14,17) |
Clé InChI |
BNPWQCVTWOPUEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=NC=NN2C(=N1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B15156184.png)
![N-(2,6-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15156188.png)
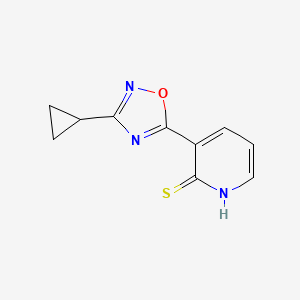
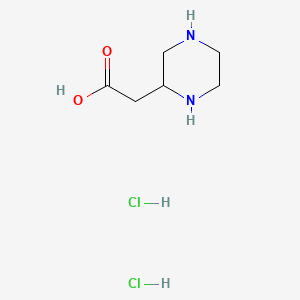
![2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B15156204.png)
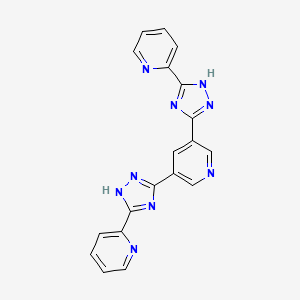
![5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15156216.png)
![Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156231.png)
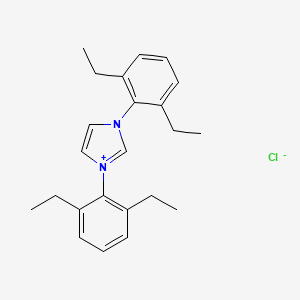
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156237.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
![N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide](/img/structure/B15156247.png)
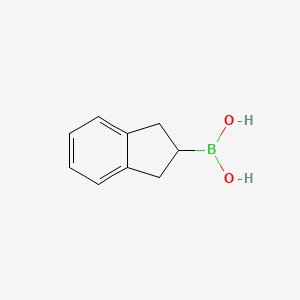
![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
